![molecular formula C20H31N3O3S B14931190 N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14931190.png)
N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a molecular formula of C22H34N2O3S. This compound is known for its unique structure, which includes a cycloheptyl group, a piperazine ring, and a sulfonyl group attached to a methylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the Cycloheptyl Group: The final step involves the reaction of the sulfonylated piperazine with cycloheptyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cell surface receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ACETAMIDE: Similar structure but with an amino group instead of a piperazine ring.
N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
These comparisons highlight the uniqueness of N-CYCLOHEPTYL-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C20H31N3O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H31N3O3S/c1-17-8-10-19(11-9-17)27(25,26)23-14-12-22(13-15-23)16-20(24)21-18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-16H2,1H3,(H,21,24) |
InChI Key |
JOWUKONJQASWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


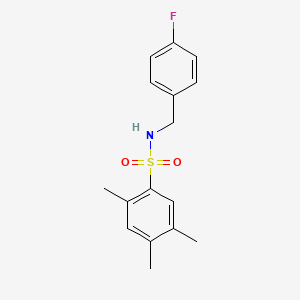
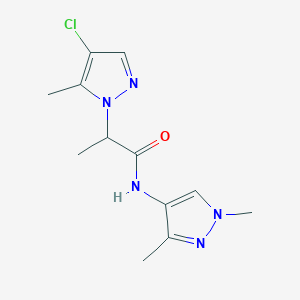
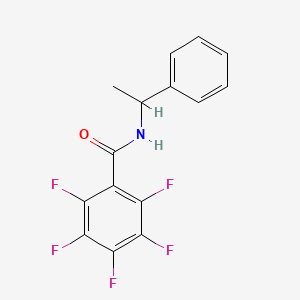
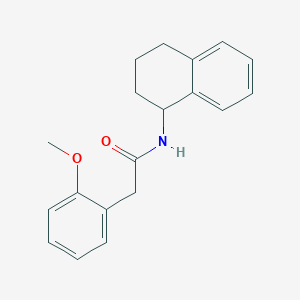
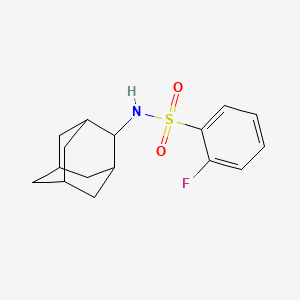
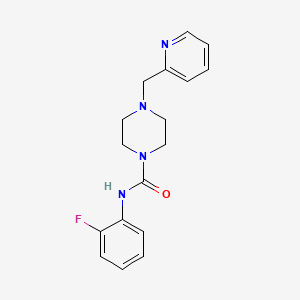
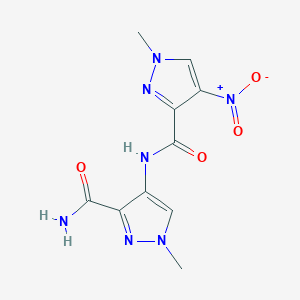

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14931181.png)
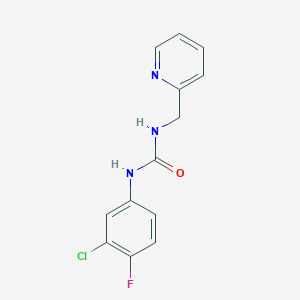
![1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B14931186.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B14931197.png)
![N-(3-chlorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14931201.png)

